molecular formula C27H21F2N3O2 B10860454 (5R)-N-[4-(4-fluorophenoxy)phenyl]-5-(4-fluorophenyl)-7,8-dihydro-5H-1,6-naphthyridine-6-carboxamide

(5R)-N-[4-(4-fluorophenoxy)phenyl]-5-(4-fluorophenyl)-7,8-dihydro-5H-1,6-naphthyridine-6-carboxamide

Cat. No.: B10860454
M. Wt: 457.5 g/mol
InChI Key: AEOSDPHCSPJLGL-AREMUKBSSA-N
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Description

Preparation Methods

The synthesis of BAY-897 involves several steps, including the formation of key intermediates and the final coupling reactions. The preparation methods typically involve:

    Synthetic Routes and Reaction Conditions: The synthesis of BAY-897 can be achieved through a series of organic reactions, including nucleophilic substitution and coupling reactions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired yield and purity.

    Industrial Production Methods: Industrial production of BAY-897 involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring consistent quality control measures to produce the compound in bulk quantities.

Chemical Reactions Analysis

BAY-897 undergoes various chemical reactions, including:

    Oxidation: BAY-897 can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced products.

    Substitution: BAY-897 can participate in substitution reactions, where one functional group is replaced by another.

    Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reaction conditions vary depending on the desired product.

    Major Products Formed: The major products formed from these reactions include various derivatives of BAY-897, which can have different biological activities and properties.

Scientific Research Applications

BAY-897 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of BAY-897 involves its interaction with the GLUT1 receptor. By inhibiting GLUT1, BAY-897 disrupts the glucose uptake in cancer cells, thereby inhibiting their growth and proliferation. This mechanism targets the metabolic pathways involved in aerobic glycolysis, which is crucial for the survival and growth of cancer cells .

Comparison with Similar Compounds

BAY-897 can be compared with other GLUT1 inhibitors, such as:

Properties

Molecular Formula

C27H21F2N3O2

Molecular Weight

457.5 g/mol

IUPAC Name

(5R)-N-[4-(4-fluorophenoxy)phenyl]-5-(4-fluorophenyl)-7,8-dihydro-5H-1,6-naphthyridine-6-carboxamide

InChI

InChI=1S/C27H21F2N3O2/c28-19-5-3-18(4-6-19)26-24-2-1-16-30-25(24)15-17-32(26)27(33)31-21-9-13-23(14-10-21)34-22-11-7-20(29)8-12-22/h1-14,16,26H,15,17H2,(H,31,33)/t26-/m1/s1

InChI Key

AEOSDPHCSPJLGL-AREMUKBSSA-N

Isomeric SMILES

C1CN([C@@H](C2=C1N=CC=C2)C3=CC=C(C=C3)F)C(=O)NC4=CC=C(C=C4)OC5=CC=C(C=C5)F

Canonical SMILES

C1CN(C(C2=C1N=CC=C2)C3=CC=C(C=C3)F)C(=O)NC4=CC=C(C=C4)OC5=CC=C(C=C5)F

Origin of Product

United States

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